molecular formula C10H13OP B2961862 1-Phenylphospholane-1-oxide CAS No. 4963-91-1

1-Phenylphospholane-1-oxide

Cat. No. B2961862
CAS RN: 4963-91-1
M. Wt: 180.187
InChI Key: JPSNHKXDQRWRHR-UHFFFAOYSA-N
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Description

1-Phenylphospholane-1-oxide is a chemical compound with the molecular formula C10H13OP . It is also known by its English synonym Phospholane, 1-phenyl-, 1-oxide .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide (TMPP) and 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide (DMPP) were synthesized by reacting 3-methyl-1-phenyl-2-phospholene 1-oxide with bromine .


Molecular Structure Analysis

The molecular structure of this compound consists of a phospholane ring with a phenyl group attached to one carbon and an oxygen atom attached to the phosphorus atom . The molecular weight of this compound is 180.18 .


Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions. For example, it has been used as a precatalyst in a Wittig reaction, which is a type of organocatalytic reaction .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.10±0.1 g/cm3 . It has a boiling point of 136-137 °C at a pressure of 0.3 Torr .

Scientific Research Applications

Chemical Characterization and Synthesis

1-Phenylphospholane-1-oxide has been a subject of interest in chemical research for its unique properties and synthesis pathways. One study details the bromine addition to its double bond, resulting in various isomeric dibromo-1-phenylphospholane 1-oxides, characterized through NMR, IR, Laser Raman, and mass spectrometry (Moedritzer, 1979). Another research explored the synthesis of borane and platinum(II) complexes using 3-diphenylphosphinoyl-1-phenylphospholane 1-oxide, providing insights into the potential applications of these complexes in catalysis and chemical synthesis (Pietrusiewicz et al., 2011).

Epoxidation and Pharmaceutical Potential

The diastereo isomeric forms of 2,3-epoxy-1-phenylphospholane 1-oxides synthesized from 1-phenyl-2-phospholene 1-oxide using hydrogen peroxide have been studied for their selectivity and potential in pharmaceutical applications (Totsuka et al., 2004). These compounds, known as phospha sugar derivatives, have shown promise as precursors for novel nucleoside derivatives used in antivirus agents.

Anti-Cancer Research

Significant research has been conducted on the potential of this compound derivatives as anti-cancer agents. Various studies have synthesized and characterized novel phospholanes and phospha sugars, revealing their efficacy in inhibiting leukemia cell proliferation and inducing apoptosis in cancer cells (Ito et al., 2009), (Yamaoka et al., 2011).

Catalysis and Reaction Studies

The compound's role in catalytic processes has also been explored, such as in palladium-catalyzed reactions with aryl iodides and aryldiazonium salts (Desmazeau et al., 1998). Additionally, its reduction rate enhanced by silanol byproducts has been investigated, offering insights into stoichiometric transformations in catalysis (Fianchini, 2018).

Electroluminescence and Material Science

This compound and its derivatives have been studied for their applications in material science, particularly in electroluminescence. A study highlighted the use of a chelate phosphine oxide ligand in an EuIII complex, demonstrating its high photoluminescent and electroluminescent performances (Xu et al., 2006).

Mechanism of Action

While the exact mechanism of action of 1-Phenylphospholane-1-oxide is not fully understood, it has been suggested that it may inhibit Aurora kinase B and Bcl-2, leading to cell cycle arrest and apoptosis in acute leukemia cells .

Future Directions

Research on 1-Phenylphospholane-1-oxide and its derivatives is ongoing, with a focus on their potential as antileukemic agents . Future studies may also explore their use in other types of cancer therapy .

properties

IUPAC Name

1-phenyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSNHKXDQRWRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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